3-Chloro-2-fluoro-4-methoxyphenol

Catalog No.
S6646995
CAS No.
1781486-60-9
M.F
C7H6ClFO2
M. Wt
176.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluoro-4-methoxyphenol

CAS Number

1781486-60-9

Product Name

3-Chloro-2-fluoro-4-methoxyphenol

IUPAC Name

3-chloro-2-fluoro-4-methoxyphenol

Molecular Formula

C7H6ClFO2

Molecular Weight

176.57 g/mol

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,1H3

InChI Key

WJUQUAXWYITWIP-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)O)F)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)O)F)Cl

3-Chloro-2-fluoro-4-methoxyphenol is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a methoxyphenol structure. Its molecular formula is C₇H₆ClF₁O₂, and it features a hydroxyl group (-OH) attached to a phenolic ring, which is further substituted with a methoxy group (-OCH₃) and halogen atoms. This compound exhibits unique physical and chemical properties due to the electron-withdrawing effects of the halogen substituents, which can influence its reactivity and biological activity.

The reactivity of 3-chloro-2-fluoro-4-methoxyphenol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group activates the aromatic ring for electrophilic substitution, allowing for further functionalization at ortho or para positions relative to the methoxy group.
  • Reduction Reactions: The phenolic hydroxyl group can be reduced under appropriate conditions, potentially yielding derivatives with altered functionalities.

3-Chloro-2-fluoro-4-methoxyphenol has been studied for its biological activities, particularly in antimicrobial and anti-inflammatory domains. The halogen substituents can enhance its potency against various pathogens. Additionally, compounds with similar structures have shown potential as inhibitors in various biochemical pathways, suggesting that 3-chloro-2-fluoro-4-methoxyphenol may also exhibit similar properties.

Several methods have been reported for synthesizing 3-chloro-2-fluoro-4-methoxyphenol:

  • Halogenation of Methoxyphenol: Starting from 4-methoxyphenol, chlorination and fluorination can be performed using reagents such as phosphorus pentachloride for chlorination and potassium fluoride for fluorination.
  • Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce chlorine and fluorine directly onto the aromatic ring.
  • Reductive Amination: This method involves the reaction of a suitable aldehyde with amines in the presence of reducing agents to yield substituted phenols .

3-Chloro-2-fluoro-4-methoxyphenol finds applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its biological activity.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Manufacturing: Utilized in the production of dyes, pigments, and other specialty chemicals.

Studies on interaction profiles indicate that 3-chloro-2-fluoro-4-methoxyphenol may interact with various biological targets, including enzymes involved in metabolic pathways. Its structural features allow it to fit into active sites of proteins, potentially inhibiting or modulating their activity. Further research is needed to fully elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 3-chloro-2-fluoro-4-methoxyphenol. Here is a comparison highlighting unique features:

Compound NameMolecular FormulaUnique Features
4-Fluoro-2-methoxyphenolC₇H₇F₁O₂Lacks chlorine substituent; more hydrophilic
3-Chloro-4-fluorophenolC₇H₄ClF₁OLacks methoxy group; different biological activity
2-Chloro-4-fluorophenolC₇H₄ClF₁ODifferent position of chlorine; potential uses in pharmaceuticals
3-Bromo-2-fluoro-4-methoxyphenolC₇H₆BrF₁O₂Bromine instead of chlorine; varying reactivity

The uniqueness of 3-chloro-2-fluoro-4-methoxyphenol lies in its specific combination of halogen substituents and methoxy functionality, which can influence both its chemical behavior and biological activity compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.0040353 g/mol

Monoisotopic Mass

176.0040353 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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